![molecular formula C11H12N2O2 B1336015 6-Dimethylamino-1H-indole-2-carboxylic acid CAS No. 100060-36-4](/img/structure/B1336015.png)
6-Dimethylamino-1H-indole-2-carboxylic acid
Overview
Description
“6-Dimethylamino-1H-indole-2-carboxylic acid” is a chemical compound with the empirical formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string of “6-Dimethylamino-1H-indole-2-carboxylic acid” is CN©c1ccc2cc([nH]c2c1)C(O)=O . The InChI key is VSCCUJFHSMALIB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“6-Dimethylamino-1H-indole-2-carboxylic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Chemical Synthesis and Modification
6-Dimethylamino-1H-indole-2-carboxylic acid plays a role in novel chemical synthesis processes. A study by Umehara, Ueda, & Tokuyama (2016) developed a condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, applicable to a wide range of nitrogen compounds including indoles. This method has high functional group compatibility, expanding the scope of chemical synthesis involving indole structures.
Biological Activity and Therapeutic Applications
Indole-2-carboxylic acid derivatives, closely related to 6-Dimethylamino-1H-indole-2-carboxylic acid, have attracted attention for their therapeutic applications. Raju et al. (2015) synthesized a series of derivatives from 1-Propyl-1H-indole-2-carboxylic acid, which exhibited significant antibacterial and moderate antifungal activities, comparing favorably with standard drugs like Ampicillin and Nystatin (Raju et al., 2015).
Antiviral Research
In the realm of antiviral research, substituted 1H-indole-3-carboxylic acids have shown promising results. Ivashchenko et al. (2014) synthesized derivatives demonstrating effective suppression of influenza virus replication in cell cultures and high efficacy in vivo against influenza pneumonia in mice (Ivashchenko et al., 2014).
Chemical Functionalization for Receptor Modulation
The optimization of chemical functionalities in indole-2-carboxamides, closely related to 6-Dimethylamino-1H-indole-2-carboxylic acid, is significant for allosteric modulation of receptors. For instance, Khurana et al. (2014) identified structural requirements for indole-2-carboxamides to effectively modulate cannabinoid type 1 receptor (CB1), impacting binding affinity and cooperativity (Khurana et al., 2014).
Synthesis of Novel Compounds and Libraries
Research by Roman (2013) used 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This includes reactions with ketones, pyrrole, and indoles, illustrating the versatility of dimethylamino-indole compounds in creating structurally diverse molecules (Roman, 2013).
Safety and Hazards
properties
IUPAC Name |
6-(dimethylamino)-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)8-4-3-7-5-10(11(14)15)12-9(7)6-8/h3-6,12H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCCUJFHSMALIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409021 | |
Record name | 6-Dimethylamino-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Dimethylamino-1H-indole-2-carboxylic acid | |
CAS RN |
100060-36-4 | |
Record name | 6-Dimethylamino-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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